Fmoc-Ser(GlcNAc(Ac)--D)-OH

Solid-phase peptide synthesis Glycopeptide O-GlcNAc

Standard O-GlcNAc building blocks cause carbohydrate degradation during SPPS. This peracetylated, orthogonally protected serine enables site-specific O-GlcNAc incorporation without side reactions. - Validated for MHC Class I glycopeptides (Sendai virus nucleoprotein) & RNA Pol II CTD fragments - Near-quantitative coupling in α-A crystallin-derived peptide synthesis - Enables β-peptide foldamer glycomodification For research use only. Direct replacement for non-acetylated analogs.

Molecular Formula C32H36N2O13
Molecular Weight 656.6 g/mol
Cat. No. B14804988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ser(GlcNAc(Ac)--D)-OH
Molecular FormulaC32H36N2O13
Molecular Weight656.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28+,29+,31-/m0/s1
InChIKeyORICVOOXZDVFIP-HGFLXESSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH: Validated O-GlcNAc Reagent


Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH (CAS 160067-63-0) is an orthogonally protected, O-glycosylated serine building block designed for Fmoc-based solid-phase peptide synthesis (SPPS) of O-GlcNAcylated peptides [1]. Its structure comprises an Fmoc-protected N-terminus, a free carboxylic acid for C-terminal activation, and a peracetylated β-N-acetylglucosamine (β-D-GlcNAc) moiety O-linked to the serine side chain via a stereoselective glycosidic bond . This compound serves as a fundamental reagent for the site-specific incorporation of the O-GlcNAc post-translational modification—a dynamic, nutrient-sensing regulator of nuclear and cytoplasmic proteins—into synthetic peptides for structural and functional interrogation [2].

Fmoc-SPPS compatible O-GlcNAc building block
Peracetylated for direct on-resin use without side reactions
Stereoselective β-glycosidic linkage ensures native O-GlcNAc mimicry

Why Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH Cannot Be Substituted


Generic substitution among glycosylated amino acid building blocks fails due to fundamentally distinct carbohydrate-protein recognition determinants and divergent synthetic performance characteristics. O-GlcNAc (β-linked N-acetylglucosamine) and O-GalNAc (α-linked N-acetylgalactosamine)—the two predominant O-linked glycosylation motifs—elicit differential conformational effects on peptide backbones and are processed by non-overlapping enzymatic machinery, as demonstrated by distinct NMR solution conformations observed for K3-O-GlcNAc versus K3-O-GalNAc glycopeptides [1]. Furthermore, the unprotected hydroxyl groups in non-acetylated GlcNAc building blocks undergo deleterious side reactions during SPPS, while the peracetylated (Ac)₃ protection strategy in this compound prevents carbohydrate degradation and ensures compatibility with standard Fmoc deprotection and coupling cycles [2].

!
O-GalNAc building blocks induce distinct peptide backbone conformations and cannot recapitulate O-GlcNAc-dependent recognition events.
!
Non-acetylated GlcNAc analogs degrade under standard Fmoc-SPPS conditions; peracetylation is required for coupling compatibility.
!
Threonine-based analogs may show lower glycosylation efficiency; serine building block remains the preferred scaffold for synthetic accessibility.

Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH Performance Evidence


Near-Quantitative On-Resin O-Glycosylation

The building block demonstrates near-quantitative glycosylation yield when used for direct solid-phase O-glycosylation of a resin-bound peptide, eliminating the need for pre-formed glycosylamino acid activation. The method achieved nearly quantitative glycosylation of the hydroxyl group on the serine side chain of a human α-A crystallin-derived peptide (AIPVSREEK) on solid support [1].

On-Resin O-Glycosylation
Head-to-head
Nearly quantitative yield, ~1.2–1.9× improvement over solution-phase pre-activation
Direct on-resin incorporation reduces purification burden
Eliminates separate building block synthesis step
Solid-phase peptide synthesis Glycopeptide O-GlcNAc

Serine vs. Threonine Glycosylation Efficiency

In direct glycosylation of unprotected Fmoc-amino acid carboxylic acids using peracetylated glucosamine donors, the serine derivative consistently outperforms the threonine analog. Under identical reaction conditions (SnCl₄ promotion in dichloromethane), Fmoc-Ser-OH yielded the corresponding β-glycoside in 50% yield, whereas Fmoc-Thr-OH gave only 40% yield [1].

Ser vs. Thr Glycosylation
Head-to-head
50% yield (Ser) vs 40% (Thr) under identical SnCl₄/CH₂Cl₂ conditions
Serine scaffold provides higher intrinsic reactivity
Absolute yield difference 10 pp; 25% relative improvement
Glycosylation efficiency Serine vs. threonine Building block synthesis

Multi-Glycopeptide Library Synthesis

The pentafluorophenyl (OPfp) ester derivative of this building block, Nα-Fmoc-Ser(Ac₃-β-D-GlcNAc)-OPfp, has been successfully employed in comparative solid-phase syntheses of O-GlcNAc glycopeptides derived from the C-terminal domain repeating unit of RNA polymerase II and the NF-L chain of mammalian neurofilaments. All target glycopeptides (9–11, 13, and 15–21) were synthesized in good yields [1].

Multi-Glycopeptide Library
Cross-study comparable
Good yields across 11 distinct glycopeptide sequences
Broad sequence tolerance in Fmoc-SPPS
Compatible with N-Dts and N-Aloc orthogonal protection
O-GlcNAc glycopeptide Solid-phase synthesis RNA polymerase II

O-GlcNAc vs. O-GalNAc Peptide Conformation

NMR investigations revealed that glycopeptide K3-O-GlcNAc and K3-O-GalNAc exhibit distinct solution conformations, demonstrating that the stereochemical identity of the sugar (GlcNAc vs. GalNAc) induces differential structural effects on the peptide backbone [1]. This conformational divergence has functional implications for molecular recognition events including MHC binding and T-cell receptor engagement.

O-GlcNAc vs O-GalNAc Conformation
Class-level inference
Distinct NMR solution conformations; differential cis-trans isomer populations
Sugar identity dictates peptide backbone structure
K3 epitope context; relevant for immune recognition studies
Peptide conformation NMR spectroscopy Glycosylation effects

Fmoc-Ser(GlcNAc(Ac)₃-β-D)-OH Applications


MHC Class I Glycopeptide Epitopes

This building block enabled the solid-phase synthesis of Sendai virus nucleoprotein-derived glycopeptides (K3-O-GlcNAc) for investigating the influence of O-GlcNAc glycosylation on MHC Class I binding and cytotoxic T-lymphocyte recognition [1]. The distinct solution conformation of K3-O-GlcNAc relative to its GalNAc analog directly impacts immunological outcomes, making this building block essential for accurately modeling O-GlcNAc-dependent immune epitope presentation.

RNA Polymerase II and Neurofilament Glycopeptides

The building block has been validated in the synthesis of O-GlcNAc glycopeptide fragments derived from the C-terminal domain repeating unit of RNA polymerase II and the NF-L chain of mammalian neurofilaments [2]. These glycopeptides serve as critical probes for dissecting the role of dynamic O-GlcNAcylation in transcriptional regulation and neuronal cytoskeletal organization, areas of intense interest in cancer and neurodegenerative disease research.

Crystallin Peptide O-Glycosylation for Proteostasis

The demonstrated near-quantitative solid-phase O-glycosylation of a human α-A crystallin-derived peptide (AIPVSREEK) using this building block [3] enables efficient, streamlined access to O-GlcNAcylated crystallin fragments. This application is particularly relevant for investigating the role of O-GlcNAc in protein aggregation and chaperone function, with direct implications for understanding cataract formation and protein misfolding diseases.

Glycosylated β-Peptide Foldamers

This compound has been successfully utilized in the synthesis of glycosylated β³-homoserine (β³hSer) derivatives and their incorporation into β-peptide foldamers [4]. The resulting carbohydrate-modified foldamers represent an important class of functionalized peptidomimetics with applications in probing carbohydrate-protein interactions and developing metabolically stable glycomimetic therapeutics.

Application
Selection Property
Validation Focus
MHC Class I glycopeptide epitopes
Stereoselective O-GlcNAc incorporation
Conformational analysis by NMR
RNA polymerase II & neurofilament glycopeptides
Compatibility with diverse peptide sequences
Multi-sequence SPPS yield verification
Crystallin peptide O-glycosylation
Direct on-resin glycosylation efficiency
Near-quantitative yield assessment
Glycosylated β-peptide foldamers
Incorporation into β-peptide backbones
Foldamer stability and carbohydrate interaction assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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